REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][CH2:10][N:11]2[C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=3[N:13]=[C:12]2[NH2:20])[CH2:4][CH2:3]1.C(=O)([O-])[O-].[K+].[K+].[Cl:27][C:28]1[CH:29]=[C:30]([CH:34]=[CH:35][C:36]=1[Cl:37])[C:31](Cl)=[O:32].Cl>C(Cl)Cl>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][CH2:10][N:11]2[C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=3[N:13]=[C:12]2[NH:20][C:31](=[O:32])[C:30]2[CH:34]=[CH:35][C:36]([Cl:37])=[C:28]([Cl:27])[CH:29]=2)[CH2:4][CH2:3]1 |f:1.2.3|
|
Name
|
1-[3-(4-methyl-1-piperazinyl)propyl]-2-aminobenzimidazole
|
Quantity
|
123 g
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)CCCN1C(=NC2=C1C=CC=C2)N
|
Name
|
|
Quantity
|
182 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice-salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
113 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)Cl)C=CC1Cl
|
Name
|
|
Quantity
|
1100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 5 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the reaction temperature at 0°-3° C
|
Type
|
ADDITION
|
Details
|
The total time required for the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 10° C.
|
Type
|
FILTRATION
|
Details
|
The precipitated hydrochloride salt was collected by suction filtration
|
Type
|
CUSTOM
|
Details
|
partitioned between 10% aqueous NaOH (800 ml.) and chloroform (1000 ml.)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the basic aqueous layer was extracted with chloroform (500 ml.)
|
Type
|
CUSTOM
|
Details
|
dried (MgSo4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)CCCN1C(=NC2=C1C=CC=C2)NC(C2=CC(=C(C=C2)Cl)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |